Norzotepine -

Norzotepine

Catalog Number: EVT-1581211
CAS Number:
Molecular Formula: C17H16ClNOS
Molecular Weight: 317.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of norzotepine primarily occurs through the metabolic conversion of zotepine. This process involves enzymatic reactions that transform zotepine into norzotepine, highlighting the importance of understanding metabolic pathways in drug design and efficacy. The specific enzymes involved in this biotransformation include cytochrome P450 isoforms, which play a critical role in the oxidative metabolism of many pharmaceuticals.

Technical Details

  • Enzymatic Pathway: The transformation from zotepine to norzotepine involves oxidation reactions facilitated by liver enzymes.
  • Analytical Techniques: Various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to identify and quantify norzotepine in biological samples.
Molecular Structure Analysis

Norzotepine possesses a complex molecular structure that contributes to its pharmacological activity. Its chemical formula is C19H23N3C_{19}H_{23}N_3, and it has a molecular weight of approximately 307.41 g/mol.

Structure Data

  • Molecular Formula: C19H23N3C_{19}H_{23}N_3
  • Molecular Weight: 307.41 g/mol
  • Structural Features: The compound features multiple aromatic rings and nitrogen-containing groups, which are essential for its interaction with neurotransmitter receptors.
Chemical Reactions Analysis

Norzotepine participates in various chemical reactions that can influence its pharmacological profile. Key reactions include:

  • Receptor Binding: Norzotepine binds to dopamine D2 receptors and serotonin receptors, which are pivotal in modulating mood and psychotic symptoms.
  • Metabolic Pathways: It undergoes further metabolism, potentially leading to other metabolites that may also exhibit therapeutic effects or influence toxicity.

Technical Details

  • Binding Affinity Studies: Research has indicated that norzotepine has a different binding affinity compared to zotepine, suggesting distinct therapeutic profiles.
  • Metabolite Identification: Advanced techniques such as liquid chromatography coupled with tandem mass spectrometry are utilized to track these reactions and identify metabolites.
Mechanism of Action

The mechanism of action of norzotepine involves its interaction with various neurotransmitter systems in the brain. It primarily acts as an antagonist at dopamine D2 receptors and modulates serotonin 5-HT2A receptors.

Process Data

  • Dopamine Receptor Interaction: By blocking dopamine receptors, norzotepine helps alleviate symptoms of psychosis.
  • Serotonin Modulation: Its action on serotonin receptors may contribute to mood stabilization and reduction of anxiety.
Physical and Chemical Properties Analysis

Norzotepine exhibits several physical and chemical properties that are relevant for its pharmacological use:

  • Solubility: It is moderately soluble in water and highly soluble in organic solvents, which influences its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Applications

Norzotepine's primary application lies within the realm of psychiatry as an antipsychotic agent. Its unique properties make it a candidate for further research into:

  • Therapeutic Uses: Investigating its efficacy in treating schizophrenia and other mood disorders.
  • Drug Development: Exploring its potential as a scaffold for developing new antipsychotic medications with improved efficacy and safety profiles.
Introduction to Norzotepine as a Pharmacologically Active Metabolite

Discovery and Structural Relationship to Zotepine

Norzotepine (N-desmethylzotepine) is the principal pharmacologically active metabolite of the atypical antipsychotic zotepine (2-[(8-chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethan-1-amine). Zotepine was originally developed in Japan in the early 1980s and classified as an atypical antipsychotic due to its distinct receptor-binding profile and clinical effects [2] [5] [6]. Norzotepine is formed via N-demethylation of the parent compound’s tertiary amine group, a fundamental biotransformation pathway catalyzed primarily by hepatic cytochrome P450 enzymes (CYP1A2 and CYP3A4) [2] [5]. This metabolic step converts the dimethylaminoethane side chain of zotepine into a monomethylaminoethane group in norzotepine, subtly altering its electronic properties and steric bulk while retaining the core dibenzothiepin structure [1] [6].

Table 1: Structural and Molecular Comparison of Zotepine and Norzotepine

PropertyZotepineNorzotepine
Chemical Name2-[(8-chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethan-1-amine2-[(8-chlorodibenzo[b,f]thiepin-10-yl)oxy]-N-methylethan-1-amine
Molecular FormulaC₁₈H₁₈ClNOSC₁₇H₁₆ClNOS
Molecular Weight (g/mol)331.86317.83
Key Metabolic ReactionParent compoundN-Demethylation

Pharmacokinetic studies indicate that norzotepine constitutes 30-40% of circulating metabolites in humans following zotepine administration, underscoring its quantitative significance [1] [2]. Unlike the parent drug, norzotepine exhibits distinct physicochemical properties, including altered lipophilicity and protein binding, which influence its distribution and central nervous system penetration. Notably, preclinical studies in mice demonstrated that while both compounds readily cross the blood-brain barrier when administered individually, norzotepine was undetectable in plasma or brain after intraperitoneal injection of zotepine, suggesting rapid peripheral metabolism and complex inter-species pharmacokinetic variations [1].

Role in Atypical Antipsychotic Pharmacodynamics

Norzotepine contributes significantly to the overall pharmacodynamic profile of zotepine therapy through its dual mechanism of action: potent receptor antagonism and monoamine reuptake inhibition. Like zotepine, norzotepine exhibits high-affinity antagonism at dopamine D₁, D₂, and serotonin 5-HT₂A, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors, which underlies its efficacy against positive and negative symptoms of schizophrenia [1] [6] [10]. Crucially, norzotepine displays 7- to 16-fold greater potency than zotepine in inhibiting the norepinephrine transporter (NET), with a Ki value of approximately 530 nM compared to zotepine’s 151 nM affinity for the serotonin transporter (SERT) [1] [6]. This selective NET inhibition translates into robust norepinephrine reuptake blockade in vivo, as evidenced by norzotepine’s ability to antagonize reserpine-induced hypothermia—a hallmark of enhanced noradrenergic transmission [1].

Table 2: Pharmacodynamic Profile of Norzotepine vs. Zotepine

TargetNorzotepine ActivityZotepine ActivityFunctional Implication
NET (Norepinephrine Transporter)Potent inhibition (Ki ≈ 530 nM)Weak inhibitionAntidepressant-like effects; reduced EPS
D₂ ReceptorHigh antagonism (Ki = 25 nM)High antagonism (Ki = 11 nM)Antipsychotic efficacy
5-HT₂A ReceptorHigh antagonism (Ki = 2.7 nM)High antagonism (Ki = 2.7 nM)Mood stabilization; reduced EPS
5-HT₇ ReceptorAntagonism (Ki = 12 nM)Antagonism (Ki = 12 nM)Possible circadian rhythm modulation

The functional synergy between receptor antagonism and NET inhibition differentiates norzotepine from many conventional antipsychotics. In animal models, norzotepine demonstrated antipsychotic-like effects comparable to zotepine (doses >1 mg/kg i.p. in methamphetamine-induced hyperlocomotion tests) but with markedly reduced extrapyramidal symptoms (EPS) liability—it did not induce catalepsy at doses up to 10 mg/kg i.p. [1]. Furthermore, norzotepine uniquely exhibited antidepressant-like effects in the forced swim test at doses effective for antipsychotic action, an effect absent with zotepine alone [1]. Recent research also suggests that norzotepine may influence astroglial glutamatergic transmission through connexin43 hemichannel regulation, potentially contributing to mood stabilization—a mechanism shared with other atypical antipsychotics like quetiapine [10].

Significance of N-Demethylation in Biotransformation Pathways

N-Demethylation represents a critical activation pathway in zotepine’s biotransformation, converting the parent drug into a metabolite with distinct and therapeutically significant pharmacological properties. This reaction is primarily mediated by CYP1A2 and CYP3A4 isoforms, which account for the majority of zotepine’s first-pass metabolism [2] [5]. The metabolic conversion efficiency is substantial, with norzotepine representing 30-40% of circulating metabolites in humans, though its plasma concentrations vary due to interindividual differences in CYP activity [1] [2].

Table 3: Metabolic Parameters of Zotepine and Norzotepine

ParameterZotepineNorzotepine
Formation PathwayParent compoundN-Demethylation of zotepine
Primary CYPs InvolvedCYP1A2, CYP3A4-
Plasma Protein Binding~97%~97%
Elimination Half-life13.7–15.9 hours~12 hours
Relative Potency (NET)1x7-16x

The pharmacological impact of this biotransformation is profound: while zotepine itself possesses inherent antipsychotic activity, its conversion to norzotepine generates a metabolite with enhanced noradrenergic activity and reduced propensity for motor side effects. This metabolic activation explains why zotepine exhibits clinical properties atypical of conventional D₂ antagonists, including efficacy against negative symptoms and comorbid depression in schizophrenia [1] [8]. Importantly, species-specific differences exist in this pathway—mice administered zotepine intraperitoneally showed no detectable norzotepine in plasma or brain, whereas human studies consistently identify it as the major metabolite [1]. This discrepancy highlights limitations in extrapolating rodent pharmacokinetic data to humans and underscores norzotepine’s specialized role in human pharmacology.

The downstream metabolic fate of norzotepine involves further phase I reactions (hydroxylation, S-oxidation) and phase II conjugation, leading to inactive metabolites excreted predominantly via biliary/fecal routes [2]. Recent studies also indicate that norzotepine may influence drug delivery strategies targeting the brain; intranasal formulations of zotepine designed to bypass first-pass metabolism significantly enhance cerebral bioavailability of both zotepine and presumably its active metabolite, though direct measurement of norzotepine in these systems requires further investigation [3].

Compounds Mentioned in Article

  • Norzotepine
  • Zotepine
  • Norepinephrine
  • Dopamine
  • Serotonin
  • Connexin43
  • Cytochrome P450 (CYP1A2, CYP3A4)
  • Dibenzothiepin

Properties

Product Name

Norzotepine

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N-methylethanamine

Molecular Formula

C17H16ClNOS

Molecular Weight

317.8 g/mol

InChI

InChI=1S/C17H16ClNOS/c1-19-8-9-20-15-10-12-4-2-3-5-16(12)21-17-7-6-13(18)11-14(15)17/h2-7,10-11,19H,8-9H2,1H3

InChI Key

OVVBIIBBRZVPAL-UHFFFAOYSA-N

Synonyms

2-((8-chlorodibenzo(b,f)thiepin-10-yl)oxy)-N-methylethan-1-amine
N-desmethylzotepine
norzotepine
norZTP

Canonical SMILES

CNCCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.